![molecular formula C16H21ClN2OS B2724707 3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride CAS No. 1423028-84-5](/img/structure/B2724707.png)
3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride
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Overview
Description
3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and graft-versus-host disease.
Scientific Research Applications
Generation of Structurally Diverse Libraries
Roman (2013) discussed the use of a ketonic Mannich base derived from 2-acetylthiophene, which shares structural motifs with the compound of interest, as a starting material in alkylation and ring closure reactions. This approach successfully generated a structurally diverse library of compounds, including dithiocarbamates, thioethers, and various cyclic derivatives such as pyrazolines and benzodiazepines. These methodologies underscore the potential for creating a wide array of compounds for further biological and chemical evaluation, highlighting the versatility of thiophene-containing structures in synthetic chemistry (Roman, 2013).
Antioxidant and Anticancer Activities
Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which is structurally related to the compound , evaluating their antioxidant and anticancer activities. These derivatives displayed significant antioxidant activity, outperforming known antioxidants such as ascorbic acid in some assays. Additionally, certain compounds exhibited promising anticancer properties against human glioblastoma and breast cancer cell lines, indicating the potential therapeutic applications of these derivatives in treating cancer (Tumosienė et al., 2020).
Synthesis and Characterization of New Series
Parveen et al. (2008) focused on the synthesis and characterization of hydroxy pyrazolines, starting from a compound structurally similar to the one . This research demonstrated how structural modifications could lead to the discovery of new molecules with potential biological activities, contributing to the fields of medicinal and organic chemistry (Parveen, Iqbal, & Azam, 2008).
Antimicrobial Properties
Baranovskyi et al. (2018) explored the synthesis, cyclization, and evaluation of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment for their antibacterial and antifungal activities. The creation of these compounds through innovative synthetic routes and their subsequent biological testing underscore the importance of chemical modifications in discovering new antimicrobial agents (Baranovskyi et al., 2018).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They are known to interact with a variety of targets, contributing to their diverse biological effects .
Mode of Action
It is known that thiophene-based analogs can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene-based analogs are known to influence a variety of pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, influencing its therapeutic potential .
Result of Action
Thiophene-based analogs are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride .
properties
IUPAC Name |
3-amino-3-phenyl-N-(1-thiophen-2-ylpropan-2-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS.ClH/c1-12(10-14-8-5-9-20-14)18-16(19)11-15(17)13-6-3-2-4-7-13;/h2-9,12,15H,10-11,17H2,1H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUVZWFODCKSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)CC(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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